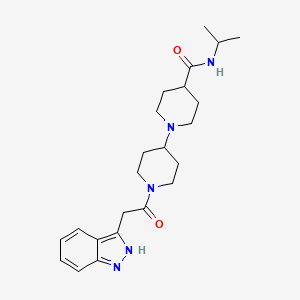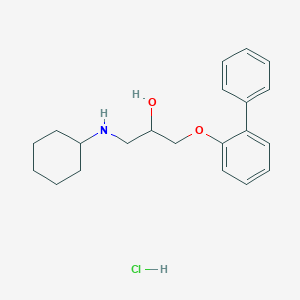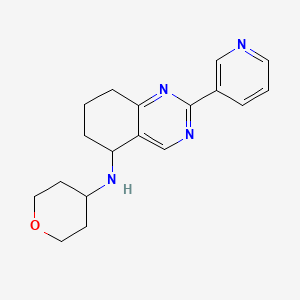![molecular formula C17H11F3N2O3 B6126849 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research to explore the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway plays a crucial role in many cellular processes, including cell growth, differentiation, survival, and metabolism. LY294002 has been shown to inhibit the activity of PI3K, leading to downstream effects on other signaling pathways and cellular processes.
Mecanismo De Acción
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in many cellular processes. By inhibiting PI3K activity, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide leads to downstream effects on other signaling pathways, including the MAPK/ERK and JAK/STAT pathways. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has also been shown to inhibit other enzymes, including casein kinase 2 and DNA-PK, although its effects on these enzymes are less well understood.
Biochemical and Physiological Effects
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. In general, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide inhibits cell proliferation and survival, induces apoptosis, and alters cellular metabolism. It has also been shown to modulate autophagy and to affect the immune response. In disease models, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been shown to inhibit tumor growth, improve insulin sensitivity, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a specific and potent inhibitor of PI3K, making it a useful tool for investigating the role of this pathway in cellular processes and diseases. It is also relatively easy to synthesize in a laboratory setting, making it readily available for use in research. However, there are some limitations to the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. It is not a selective inhibitor of PI3K, and can also inhibit other enzymes, leading to off-target effects. It can also have variable effects depending on the cell type and context in which it is used, making it important to carefully design experiments to control for these factors.
Direcciones Futuras
There are several future directions for the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in scientific research. One area of interest is the development of more selective inhibitors of PI3K that can be used to investigate the specific isoforms of PI3K that are involved in different cellular processes. Another area of interest is the use of 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide in combination with other inhibitors or drugs to explore synergistic effects on cellular processes or disease models. Finally, there is interest in using 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide as a tool for drug discovery, to identify new compounds that can modulate the PI3K signaling pathway for therapeutic purposes.
Conclusion
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a small molecule inhibitor that has been widely used in scientific research to explore the role of the PI3K signaling pathway in cellular processes and diseases. It has a wide range of biochemical and physiological effects, and has been shown to be a useful tool for investigating the downstream effects of PI3K inhibition. While there are some limitations to its use, 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has several advantages and is likely to continue to be an important tool for scientific research in the future.
Métodos De Síntesis
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide is a synthetic compound that was first described in a patent application by Eli Lilly and Company in 1994. The synthesis method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with isoxazole-3-carboxylic acid to yield 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide. The compound is typically synthesized in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used extensively in scientific research to investigate the role of the PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the activity of all class I PI3K isoforms and has been used as a tool to explore the downstream effects of PI3K inhibition. 5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide has been used in vitro and in vivo to study a wide range of cellular processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has also been used in disease models to investigate the role of PI3K in cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)11-2-1-3-12(8-11)21-16(24)14-9-15(25-22-14)10-4-6-13(23)7-5-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJQJKYLTYOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![2-(allylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6126784.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)


![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)


![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)
![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6126857.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1-piperidinyl)acetamide](/img/structure/B6126878.png)